Methyl 4,5-dimethoxy-2-({3-[(4-methylphenyl)sulfanyl]propanoyl}amino)benzoate
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Overview
Description
METHYL 4,5-DIMETHOXY-2-{3-[(4-METHYLPHENYL)SULFANYL]PROPANAMIDO}BENZOATE is a complex organic compound with a variety of functional groups, including methoxy, amido, and sulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4,5-DIMETHOXY-2-{3-[(4-METHYLPHENYL)SULFANYL]PROPANAMIDO}BENZOATE typically involves multiple steps, starting from simpler aromatic compounds. One common route involves the formation of the benzoate core, followed by the introduction of the methoxy groups and the amido linkage. The sulfanyl group is then introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
METHYL 4,5-DIMETHOXY-2-{3-[(4-METHYLPHENYL)SULFANYL]PROPANAMIDO}BENZOATE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amido group can be reduced to form amines.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the amido group can produce amines.
Scientific Research Applications
METHYL 4,5-DIMETHOXY-2-{3-[(4-METHYLPHENYL)SULFANYL]PROPANAMIDO}BENZOATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of METHYL 4,5-DIMETHOXY-2-{3-[(4-METHYLPHENYL)SULFANYL]PROPANAMIDO}BENZOATE involves its interaction with specific molecular targets. The methoxy and amido groups can form hydrogen bonds with proteins, while the sulfanyl group can participate in covalent bonding with thiol groups in enzymes. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
METHYL 2-FORMYL-3,5-DIMETHOXYBENZOATE: Similar in structure but lacks the amido and sulfanyl groups.
METHYL 4,5-DIMETHOXY-2-{3-[(2-METHYLPHENYL)FORMAMIDO]PROPANAMIDO}BENZOATE: Similar but with a different substituent on the aromatic ring.
Uniqueness
METHYL 4,5-DIMETHOXY-2-{3-[(4-METHYLPHENYL)SULFANYL]PROPANAMIDO}BENZOATE is unique due to the presence of the sulfanyl group, which can participate in specific chemical reactions and interactions not possible with other similar compounds. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H23NO5S |
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Molecular Weight |
389.5 g/mol |
IUPAC Name |
methyl 4,5-dimethoxy-2-[3-(4-methylphenyl)sulfanylpropanoylamino]benzoate |
InChI |
InChI=1S/C20H23NO5S/c1-13-5-7-14(8-6-13)27-10-9-19(22)21-16-12-18(25-3)17(24-2)11-15(16)20(23)26-4/h5-8,11-12H,9-10H2,1-4H3,(H,21,22) |
InChI Key |
DZFWDWQYQPHVKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)NC2=CC(=C(C=C2C(=O)OC)OC)OC |
Origin of Product |
United States |
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